Acetonitrile;9-anthracen-9-ylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile;9-anthracen-9-ylanthracene is a chemical compound with the molecular formula C30H21N and a molecular weight of 395.494 g/mol This compound is known for its unique structure, which combines the properties of acetonitrile and anthracene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;9-anthracen-9-ylanthracene typically involves the reaction of 9-anthracen-9-ylanthracene with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques may be involved to ensure high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile;9-anthracen-9-ylanthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and sometimes the use of catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols or amines. Substitution reactions can lead to a variety of substituted anthracene compounds .
Wissenschaftliche Forschungsanwendungen
Acetonitrile;9-anthracen-9-ylanthracene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of acetonitrile;9-anthracen-9-ylanthracene involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, affecting replication and transcription processes. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetonitrile;9-anthracen-9-ylanthracene include:
9-anthracenecarboxylic acid: Known for its photochromic properties and used in the design of photochromic materials.
Anthracene: A parent compound used in the synthesis of various derivatives and studied for its photophysical properties.
Acetonitrile: A common solvent and reagent in organic synthesis, known for its high polarity and ability to stabilize reaction intermediates.
Uniqueness
This compound is unique due to its combination of acetonitrile and anthracene moieties, which impart distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required .
Eigenschaften
CAS-Nummer |
400002-71-3 |
---|---|
Molekularformel |
C30H21N |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
acetonitrile;9-anthracen-9-ylanthracene |
InChI |
InChI=1S/C28H18.C2H3N/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28;1-2-3/h1-18H;1H3 |
InChI-Schlüssel |
ASMFDVPVDBTEJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC#N.C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.